molecular formula C11H9NO2 B12820571 4-Methylisoquinoline-7-carboxylic acid

4-Methylisoquinoline-7-carboxylic acid

Cat. No.: B12820571
M. Wt: 187.19 g/mol
InChI Key: BSTCXORVPVULFY-UHFFFAOYSA-N
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Description

4-Methylisoquinoline-7-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with a methyl group at position 4 and a carboxylic acid group at position 5. Isoquinoline derivatives are known for their roles in alkaloid biosynthesis, drug discovery (e.g., kinase inhibitors), and as intermediates in organic synthesis . The methyl and carboxylic acid substituents influence electronic properties, solubility, and binding interactions, making this compound a candidate for further exploration in medicinal chemistry.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-methylisoquinoline-7-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-5-12-6-9-4-8(11(13)14)2-3-10(7)9/h2-6H,1H3,(H,13,14)

InChI Key

BSTCXORVPVULFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Ring Construction

A common approach begins with 6-bromoisatin or related substituted isatins, which undergo rearrangement with pyruvic acid under alkaline conditions to form 7-bromoquinoline-2,4-dicarboxylic acid intermediates. This step is typically conducted by heating a mixture of 6-bromoisatin, 15% sodium hydroxide, and pyruvic acid at 100 °C for 3 hours, followed by acidification and filtration to isolate the product with yields around 55% (Table 1).

Step Reactants Conditions Product Yield (%)
1 6-bromoisatin + pyruvic acid + NaOH 100 °C, 3 h, then acidify 7-bromoquinoline-2,4-dicarboxylic acid 55.3

Selective Elimination to Form 7-Bromoquinoline-4-carboxylic Acid

The dicarboxylic acid intermediate undergoes elimination in nitrobenzene at elevated temperatures (200–210 °C) to selectively remove the 2-carboxyl group, yielding 7-bromoquinoline-4-carboxylic acid . The reaction is refluxed for 45 minutes, cooled, filtered, and purified, achieving yields near 79% (Table 1).

Step Reactants Conditions Product Yield (%)
2 7-bromoquinoline-2,4-dicarboxylic acid + nitrobenzene 200–210 °C, reflux 45 min 7-bromoquinoline-4-carboxylic acid 79.3

Esterification to Methyl Ester

The 7-bromoquinoline-4-carboxylic acid is converted to its methyl ester by reaction with thionyl chloride in methanol under reflux overnight, with periodic addition of thionyl chloride to drive the reaction to completion. The product is extracted and purified, yielding about 80.5% methyl 7-bromoquinoline-4-carboxylate.

Step Reactants Conditions Product Yield (%)
3 7-bromoquinoline-4-carboxylic acid + SOCl2 + MeOH Reflux overnight, SOCl2 added every 4 h Methyl 7-bromoquinoline-4-carboxylate 80.5

Amination via Palladium-Catalyzed Coupling

The methyl ester undergoes palladium-catalyzed amination with tert-butoxycarbonyl (Boc)-protected amine sources, cesium carbonate base, and Xantphos ligand in 1,4-dioxane under nitrogen reflux for 3 hours. This step introduces the amino group at the 7-position, yielding methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate with high efficiency (~98%).

Step Reactants Conditions Product Yield (%)
4 Methyl 7-bromoquinoline-4-carboxylate + Boc-NH2 + Pd catalyst + Cs2CO3 Reflux, N2 atmosphere, 3 h Methyl 7-((Boc)amino)quinoline-4-carboxylate 98.0

Deprotection to 7-Aminoquinoline-4-carboxylic Acid Methyl Ester

The Boc protecting group is removed by treatment with concentrated hydrochloric acid in methanol at room temperature and 50 °C for 3 hours total, followed by neutralization and isolation of methyl 7-aminoquinoline-4-carboxylate with yields around 95%.

Step Reactants Conditions Product Yield (%)
5 Methyl 7-((Boc)amino)quinoline-4-carboxylate + HCl/MeOH RT 1 h + 50 °C 2 h Methyl 7-aminoquinoline-4-carboxylate 94.7

Diazotization and Hydroxy Substitution

The amino ester is diazotized by sodium nitrite in acidic medium (acetic acid, sulfuric acid, water) at 0 °C, then treated with hot sulfuric acid to form the hydroxy derivative via Sandmeyer-type reaction. The product, methyl 7-hydroxyquinoline-4-carboxylate, is isolated with yields near 81%.

Step Reactants Conditions Product Yield (%)
6 Methyl 7-aminoquinoline-4-carboxylate + NaNO2 + acid 0 °C diazotization, reflux 5 min Methyl 7-hydroxyquinoline-4-carboxylate 81.4

Hydrolysis to 7-Hydroxyquinoline-4-carboxylic Acid

Finally, the methyl ester is hydrolyzed under alkaline conditions (10% NaOH in methanol, 60 °C, 3 h), followed by acidification to pH 2, filtration, and drying to yield the free acid, 7-hydroxyquinoline-4-carboxylic acid.

Step Reactants Conditions Product Yield (%)
7 Methyl 7-hydroxyquinoline-4-carboxylate + NaOH 60 °C, 3 h, then acidify pH 2 7-hydroxyquinoline-4-carboxylic acid High

Adaptation for this compound

The above method can be adapted for This compound by starting with appropriately substituted isatin derivatives (e.g., 6-methylisatin) or by introducing the methyl group at the 4-position via selective methylation or by using methyl-substituted pyruvic acid analogs in the initial rearrangement step.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Product Intermediate Yield (%)
1 Rearrangement 6-bromoisatin + pyruvic acid + NaOH, 100 °C, 3 h 7-bromoquinoline-2,4-dicarboxylic acid 55.3
2 Elimination Nitrobenzene, 200–210 °C, reflux 45 min 7-bromoquinoline-4-carboxylic acid 79.3
3 Esterification Thionyl chloride + methanol, reflux overnight Methyl 7-bromoquinoline-4-carboxylate 80.5
4 Pd-catalyzed amination Boc-NH2, Pd catalyst, Cs2CO3, reflux, N2 Methyl 7-((Boc)amino)quinoline-4-carboxylate 98.0
5 Deprotection HCl/MeOH, RT and 50 °C Methyl 7-aminoquinoline-4-carboxylate 94.7
6 Diazotization & substitution NaNO2, acid, 0 °C, reflux Methyl 7-hydroxyquinoline-4-carboxylate 81.4
7 Hydrolysis NaOH (10%), 60 °C, 3 h, acidify 7-hydroxyquinoline-4-carboxylic acid High

Research Findings and Advantages

  • The described synthetic route avoids expensive and difficult-to-obtain raw materials, relying on commercially available isatin derivatives and pyruvic acid.
  • The use of palladium catalysis is limited to the amination step, optimizing cost and scalability.
  • The process features straightforward workup and purification steps, facilitating scale-up.
  • The overall yields are high, with each step optimized for efficiency.
  • No highly toxic reagents are used, improving safety and environmental impact.
  • The methodology is adaptable for various substitutions, including methyl groups at the 4-position of isoquinoline derivatives.

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can convert the compound into different carboxylic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoquinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the isoquinoline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-Methylisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

The provided evidence highlights several structurally related isoquinoline and quinoline derivatives, which differ in substituent type, position, and functional groups. Key comparisons include:

Table 1: Substituent Effects on Isoquinoline Derivatives
Compound Name Substituents Key Properties/Applications Reference
Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate 7-Methyl, 1-Methyl, 3-COOEt Studied for NMR data (δH 2.45 for 7-CH3) and IR absorption at 1720 cm⁻¹ (ester C=O) .
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide 7-OH, 6-OCH3, 1-CH3, N-oxide Exhibits distinct 13C NMR shifts (δC 138.9 for C-1, δC 57.9 for C-3) due to N-oxide formation .
7-Bromoisoquinoline-4-carboxylic acid 7-Br, 4-COOH Used in synthesis; bromine enhances electrophilic reactivity .
4-Methoxyquinoline-7-carboxylic acid 4-OCH3, 7-COOH Similarity score 0.96 to 7-methoxyquinoline-4-carboxylic acid; methoxy group alters electronic density .
Key Observations :
  • Methyl vs.
  • Carboxylic Acid Position: The 7-carboxylic acid group in 4-methylisoquinoline-7-carboxylic acid likely confers higher acidity (pKa ~3–4) compared to esters (e.g., ethyl carboxylates in ), influencing solubility and metal-binding capacity.
  • Halogen Effects : Bromine at position 7 (as in ) increases molecular weight and may improve binding to hydrophobic pockets in proteins.

Spectroscopic and Physical Properties

Comparative NMR and IR data from analogs provide insights into the electronic environment of this compound:

Table 2: NMR Data for Selected Compounds
Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Reference
Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate 7-CF3: δ 1.45 (t, J=7.1 Hz, CH2CH3) CF3: δ 121.5 (q, J=270 Hz) .
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide C-1: δC 138.9; C-3: δC 57.9 . N-oxide shifts C-1 upfield by ~10 ppm vs. non-oxidized analogs .
  • Methyl Group Effects : The 4-CH3 group in the target compound would likely resonate near δH 2.3–2.6 (similar to 7-CH3 in ), with 13C shifts around δC 20–23.
  • Carboxylic Acid : The 7-COOH group would show a broad IR peak ~2500–3000 cm⁻¹ (O-H stretch) and a 13C signal near δC 170–174.

Q & A

Q. What are the established synthetic routes for 4-Methylisoquinoline-7-carboxylic acid, and what are their key reaction conditions?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using substituted precursors. For example, quinoline derivatives can be synthesized via Friedländer condensation or Skraup reaction, with methyl and carboxylic acid groups introduced through post-cyclization modifications. Key parameters include solvent choice (e.g., acetic acid for cyclization), temperature control (80–120°C), and catalysts (e.g., sulfuric acid or Lewis acids). Purity is ensured via recrystallization or chromatography .

Q. How is this compound characterized for structural confirmation and purity?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and methyl/carboxylic acid groups.
  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment (>95% recommended for biological assays).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M-H]^-).
    Cross-referencing with literature data (e.g., CAS registry numbers) is critical for validation .

Q. What biological activities have been reported for this compound derivatives?

  • Methodological Answer : Derivatives of quinoline carboxylic acids often exhibit antimicrobial or enzyme-inhibitory properties. For instance, metal complexes of similar structures (e.g., 2-(Pyridin-4-yl)quinoline-4-carboxylic acid) show antibacterial activity against E. coli and S. aureus via MIC assays (minimum inhibitory concentration = 8–32 µg/mL). Dose-response curves and time-kill assays are recommended to quantify efficacy .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters:
  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response Metrics : Yield (gravimetric analysis), byproduct formation (TLC/HPLC tracking).
    For example, increasing acetic acid concentration in Skraup reactions may enhance cyclization efficiency but risks dehydration byproducts. Orthogonal optimization (e.g., response surface methodology) is advised .

Q. What computational approaches are suitable for predicting the reactivity or binding affinity of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., bacterial topoisomerases).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data .

Q. How can contradictory data on biological activity (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, pH, incubation time) using PRISMA guidelines.
  • Control Standardization : Re-test the compound alongside a positive control (e.g., ciprofloxacin for antibacterial assays) under identical conditions.
  • Batch Purity Verification : Re-analyze older samples via HPLC to rule out degradation .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound analogs?

  • Methodological Answer :
  • Substituent Scanning : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) at positions 4, 7, or adjacent to the carboxylic acid.
  • Pharmacophore Mapping : Identify critical functional groups (e.g., methyl for lipophilicity, carboxylic acid for hydrogen bonding) using software like MOE.
  • In Silico Mutagenesis : Predict the impact of structural changes on binding using Rosetta or FoldX .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer :
  • Solvent Calibration : Ensure NMR spectra are acquired in the same solvent (e.g., DMSO-d6_6 vs. CDCl3_3), as shifts vary with polarity.
  • Referencing : Compare with structurally validated analogs (e.g., 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid, CAS 332.18 g/mol) .
  • Collaborative Verification : Share raw spectral data via repositories like Zenodo for peer validation .

Q. What steps ensure reproducibility of biological assays involving this compound?

  • Methodological Answer :
  • Detailed Protocols : Document exact concentrations, solvent vehicles (e.g., DMSO percentage), and cell passage numbers.
  • Positive/Negative Controls : Include reference compounds (e.g., quinolone antibiotics) and vehicle-only controls in every experiment.
  • Open Data : Deposit raw assay data in public repositories (e.g., Figshare) with DOI links .

Methodological Resources

  • Synthetic Protocols : Refer to peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) for step-by-step procedures .
  • Data Reporting : Follow STRIDE guidelines for structural characterization and biological assays .
  • Computational Tools : Use open-source platforms (e.g., Avogadro, PyMol) for molecular modeling .

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